(3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
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Description
The compound is a complex organic molecule that likely contains a pyrazine, piperidine, and thiophene moiety . Pyrazine is a heterocyclic aromatic organic compound, piperidine is a widely used secondary amine, and thiophene is a sulfur analog of benzene .
Synthesis Analysis
While specific synthesis details for this compound are not available, similar compounds have been synthesized for medicinal chemistry applications . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Enzyme Inhibitory Activity
A study synthesized 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, evaluating their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed significant interactions at the enzyme active sites, with good binding affinities, suggesting potential as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity
Another study focused on the synthesis of novel thiophene-containing 1,3-diarylpyrazole derivatives and evaluated their anticancer activity against various human cancer cells. Some compounds exhibited potent growth inhibitory effects, indicating promising avenues for further development in cancer treatment (Inceler, Yılmaz, & Baytas, 2013).
Antimicrobial and Phytotoxic Screening
Derivatives of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone were synthesized and exhibited maximum antimicrobial activities in addition to phytotoxic effects, highlighting their potential for agricultural applications (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).
Analgesic and Anti-inflammatory Activity
Research on new pyrazole derivatives synthesized from β-hydroxy enones demonstrated moderate to significant analgesic and anti-inflammatory activities, comparable to standard drugs. This suggests their potential for use in pain management and inflammatory conditions (Priyadarsini, Madhavarao, & Chowdary, 2020).
properties
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-3-7-20-10-11)17-6-1-2-12(9-17)19-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXJAJVIMNRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone |
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